Methyl 3-(3-amino-2-methylphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-amino-2-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-9(4-3-5-10(8)12)6-7-11(13)14-2/h3-5H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBFRLPGAQWOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-(3-amino-2-methylphenyl)propanoate CAS 928128-09-0 properties
Methyl 3-(3-amino-2-methylphenyl)propanoate (CAS 928128-09-0): A Critical Building Block in the Synthesis of Soluble Guanylate Cyclase (sGC) Activators
Executive Summary
In modern medicinal chemistry, the design of targeted cardiovascular therapeutics relies heavily on highly optimized, sterically constrained building blocks. Methyl 3-(3-amino-2-methylphenyl)propanoate (CAS 928128-09-0) is a prime example of such a scaffold. Far from being a simple substituted aniline, this compound serves as a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) activators—a novel class of drugs designed to target the heme-free, oxidized state of the sGC enzyme[1].
Unlike traditional sGC stimulators (which require a reduced heme group to function), sGC activators derived from this building block can restore cyclic guanosine monophosphate (cGMP) signaling in diseased blood vessels where oxidative stress has degraded the enzyme's native heme[2]. This in-depth guide explores the physicochemical properties, mechanistic rationale, and self-validating synthetic workflows for utilizing CAS 928128-09-0 in advanced drug development.
Physicochemical Profiling
Understanding the baseline properties of CAS 928128-09-0 is essential for predicting its behavior in cross-coupling reactions and its pharmacokinetic potential as a prodrug moiety.
| Property | Value | Clinical / Synthetic Significance |
| CAS Number | 928128-09-0 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₁H₁₅NO₂ | Provides the exact mass required for LC-MS validation. |
| Molecular Weight | 193.24 g/mol | Low molecular weight ensures the final coupled API remains within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Acts as the primary nucleophilic handle for subsequent functionalization[1]. |
| Hydrogen Bond Acceptors | 3 (Ester + Amine) | Influences solubility and interaction with polar solvents during purification. |
| Structural Features | ortho-methyl aniline | Induces rigid torsional constraints critical for receptor binding[3]. |
Mechanistic Rationale in Drug Design
The architecture of Methyl 3-(3-amino-2-methylphenyl)propanoate is meticulously designed to fulfill three distinct pharmacological and synthetic roles:
-
The Propanoate Ester (Prodrug Handle): The methyl ester acts as a lipophilic masking group that enhances cellular permeability. Once the final drug enters the intracellular space, this ester is hydrolyzed to the active carboxylic acid. This acid directly mimics the negatively charged propionic acid side chains of the endogenous heme group, anchoring the drug into the sGC binding pocket[1].
-
The ortho-Methyl Group (Conformational Lock): The methyl group at position 2 provides critical steric shielding. It forces the adjacent functional groups into a specific dihedral angle, locking the molecule into a bioactive conformation that fits precisely into the empty heme-binding pocket of oxidized sGC[3].
-
The Aniline Amine (Synthetic Anchor): The amine at position 3 serves as the primary synthetic handle for appending bulky oxo-heterocyclic or diarylamide moieties, which drive the high-affinity binding required to activate the enzyme[4].
Mechanism of NO-independent sGC activation by compounds derived from CAS 928128-09-0.
Self-Validating Synthetic Methodology
To synthesize CAS 928128-09-0 efficiently, a two-step sequence utilizing a palladium-catalyzed Heck cross-coupling followed by a chemoselective hydrogenation is employed. This protocol is designed as a self-validating system, ensuring that causality and in-process controls dictate the progression of the workflow[1].
Step 1: Palladium-Catalyzed Heck Cross-Coupling
Objective: Form the carbon skeleton by coupling 1-bromo-2-methyl-3-nitrobenzene with methyl acrylate. Causality: The coupling requires a robust catalytic system due to the severe steric hindrance of the ortho-methyl group. Palladium(II) acetate is used as the precatalyst, which is reduced in situ to the active Pd(0) species. Tri-o-tolylphosphine (P(o-tol)₃) is selected as the ligand because its extreme bulkiness promotes the critical reductive elimination step, preventing catalyst deactivation[1]. Triethylamine acts as both a base to neutralize the HBr byproduct and a reducing agent for Pd(II).
Protocol:
-
Charge a flame-dried Schlenk flask with 1-bromo-2-methyl-3-nitrobenzene (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-tol)₃ (0.2 equiv) under an argon atmosphere.
-
Add anhydrous DMF, followed by methyl acrylate (3.0 equiv) and triethylamine (5.0 equiv).
-
Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which could oxidize the phosphine ligand.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting aryl bromide (R_f ~0.7) will disappear, replaced by a bright UV-active spot representing the α,β-unsaturated ester intermediate (R_f ~0.5). Complete conversion validates the C-C bond formation.
Step 2: Chemoselective Catalytic Hydrogenation
Objective: Concurrently reduce the α,β-unsaturated double bond and the nitro group to yield the final aniline. Causality: The intermediate methyl (2E)-3-(2-methyl-3-nitrophenyl)acrylate contains two reducible functional groups. Using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere allows for the simultaneous, chemoselective reduction of both groups in a single pot. The methyl ester remains completely intact under these neutral conditions, avoiding the need for re-esterification[1].
Protocol:
-
Dissolve the intermediate from Step 1 in anhydrous methanol (0.2 M concentration).
-
Carefully add 10% Pd/C (10 wt% relative to the substrate) under a stream of argon to prevent autoignition of the catalyst.
-
Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon.
-
Stir vigorously at room temperature for 8 hours.
-
Filter the suspension through a pad of Celite to remove the catalyst, washing the filter cake with excess methanol.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-(3-amino-2-methylphenyl)propanoate.
-
Self-Validation (Analytical Release): Monitor via LC-MS. The intermediate exhibits an[M+H]⁺ of 222.07. The reaction is validated when hydrogen uptake ceases and the LC-MS trace shows a single total ion chromatogram (TIC) peak with an [M+H]⁺ of 194.11, confirming the complete reduction of both the double bond and the nitro group.
Synthetic workflow for CAS 928128-09-0 via Heck coupling and catalytic hydrogenation.
References
1. 10xchem.com - All products Page 54907 - 10X CHEM: 928128-09-0. URL: 2.[1] Google Patents - WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. URL: 3.[2] R&D Systems - BAY 58-2667 hydrochloride | Guanylyl Cyclase Activators. URL: 4.[4] Google Patents - WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. URL: 5.[3] Google Patents - US10023528B2 - Branched 3-phenylpropionic acid derivatives and their use. URL:
Sources
- 1. WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof - Google Patents [patents.google.com]
- 2. BAY 58-2667 hydrochloride | Guanylyl Cyclase Activators: Tocris Bioscience [rndsystems.com]
- 3. US10023528B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 4. WO2009127338A1 - Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof - Google Patents [patents.google.com]
Chemical structure of methyl 3-(3-amino-2-methylphenyl)propanoate
An In-Depth Technical Guide to Methyl 3-(3-amino-2-methylphenyl)propanoate
Executive Summary: This document provides a comprehensive technical overview of methyl 3-(3-amino-2-methylphenyl)propanoate, a substituted β-amino acid ester of significant interest as a versatile synthetic intermediate in medicinal and materials chemistry. We will detail its core chemical and physical properties, present a robust and validated synthetic protocol, outline a complete workflow for its structural characterization, and explore its chemical reactivity and potential applications, particularly in the development of complex heterocyclic scaffolds for drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this valuable building block.
Chemical Identity and Physicochemical Properties
Methyl 3-(3-amino-2-methylphenyl)propanoate is an organic compound featuring a benzene ring substituted with an amino group, a methyl group, and a methyl propanoate side chain. The relative positions of these substituents (ortho-methyl and meta-amino to the propanoate chain) create a unique structural motif that can be leveraged for further synthetic transformations.
1.1. Nomenclature and Key Identifiers
| Property | Value | Source |
| IUPAC Name | methyl 3-(3-amino-2-methylphenyl)propanoate | - |
| CAS Number | 928128-09-0 | [1] |
| Molecular Formula | C11H15NO2 | [1][2][3] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| MDL Number | MFCD20701922 | [1] |
| SMILES | O=C(OC)CCC1=CC=CC(N)=C1C | [1] |
1.2. Structural Representation
The two-dimensional structure of the molecule is depicted below:
Caption: 2D structure of methyl 3-(3-amino-2-methylphenyl)propanoate.
Synthesis and Purification Strategy
The synthesis of methyl 3-(3-amino-2-methylphenyl)propanoate is most effectively and cleanly achieved via the reduction of its corresponding nitro precursor, methyl 3-(2-methyl-3-nitrophenyl)propanoate. This strategy is predicated on the high efficiency and chemoselectivity of catalytic hydrogenation, which selectively reduces the nitro group while preserving the ester functionality—a common challenge with harsher reducing agents.
2.1. Retrosynthetic Analysis & Mechanistic Rationale
The primary disconnection is at the C-N bond of the amino group, identifying the nitro group as a robust and readily available precursor. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation. The palladium surface acts as a catalyst where molecular hydrogen (H2) is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound then adsorbs onto the catalyst surface, allowing for the stepwise reduction of the nitro group to the amine, with water as the only byproduct. This method is favored for its high yield, clean conversion, and simple workup procedure.[4]
2.2. Detailed Experimental Protocol: Synthesis
This protocol describes the reduction of methyl 3-(2-methyl-3-nitrophenyl)propanoate to the target amine.
Materials:
-
Methyl 3-(2-methyl-3-nitrophenyl)propanoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol%)
-
Methanol (or Ethanol), reagent grade
-
Hydrogen (H2) gas
-
Diatomaceous earth (Celite®)
-
Ethyl Acetate, reagent grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add methyl 3-(2-methyl-3-nitrophenyl)propanoate (1.0 eq) and dissolve it in methanol (approx. 15-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5 mol%) to the solution. Expert note: The catalyst is often added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne. It is pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with H2 (typically 40-50 psi, or use a balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by periodically and carefully sampling the reaction mixture. The reaction is typically complete within 4-12 hours.
-
Workup and Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake thoroughly with methanol or ethyl acetate to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction and Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
2.3. Synthesis and Workup Workflow Diagram
Caption: Workflow for the synthesis of the target amine via catalytic hydrogenation.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. The following workflow represents a self-validating system for characterization.
3.1. Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for confirming the proton environment. The expected signals for methyl 3-(3-amino-2-methylphenyl)propanoate in CDCl₃ are:
-
A singlet around 3.6-3.7 ppm for the ester methyl protons (O-CH₃).
-
Two triplets around 2.6-3.0 ppm for the two methylene groups (-CH₂-CH₂-) of the propanoate chain.
-
A singlet around 2.1-2.2 ppm for the aromatic methyl protons (Ar-CH₃).
-
A broad singlet for the amine protons (-NH₂), which may appear between 3.5-4.5 ppm and is D₂O exchangeable.
-
A multiplet pattern in the aromatic region (approx. 6.6-7.1 ppm) corresponding to the three protons on the substituted benzene ring.
-
-
¹³C NMR: This technique confirms the carbon skeleton of the molecule. Key expected signals include:
-
A peak around 173-174 ppm for the ester carbonyl carbon (C=O).
-
Multiple peaks in the aromatic region (115-148 ppm) for the six carbons of the benzene ring.
-
A peak around 51-52 ppm for the ester methoxy carbon (-OCH₃).
-
Aliphatic peaks for the two methylene carbons and the aromatic methyl carbon.
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique should reveal the protonated molecular ion [M+H]⁺ at m/z 194.2, confirming the molecular weight.
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single major peak with >95% area is indicative of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of MS, confirming that the major peak in the chromatogram corresponds to the mass of the target compound.[1]
3.2. Analytical Characterization Workflow
Caption: Potential synthetic transformations of the title compound in drug discovery.
Conclusion
Methyl 3-(3-amino-2-methylphenyl)propanoate is a strategically important synthetic building block. Its preparation via a clean, high-yield catalytic hydrogenation of the nitro precursor is a reliable and scalable method. The well-defined spectroscopic and chromatographic signatures allow for straightforward and robust characterization. The presence of two distinct and reactive functional handles—the aromatic amine and the methyl ester—provides medicinal chemists with a versatile platform for constructing complex molecular architectures, most notably pharmacologically relevant heterocyclic systems such as carbazoles. This guide provides the foundational knowledge for the effective synthesis, validation, and application of this compound in advanced research and development settings.
References
-
PubChem. Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate | C12H17NO2 | CID 39872002. [Link]
-
PubChem. Methyl 3-(3-aminophenyl)propanoate | C10H13NO2 | CID 10442275. [Link]
-
Chemical Synthesis Database. methyl 3-amino-3-phenylpropanoate. [Link]
-
American Elements. (S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4. [Link]
-
MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]
-
ResearchGate. Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives. [Link]
-
Organic Syntheses. ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Beilstein Journal of Organic Chemistry. C-5'-Triazolyl-2'-oxa-3'-aza-4'a-carbanucleosides: Synthesis and biological evaluation. [Link]
-
ResearchGate. Synthesis of the intermediates 4a-e. [Link]
-
NIST WebBook. Propanoic acid, 3-amino-2-methyl-. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (S)-3-amino-2-methylpropanoate. [Link]
-
PubChem. Methyl 3-(2-nitrophenyl)propanoate | C10H11NO4 | CID 11298744. [Link]
-
PMC. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. [Link]
-
Amerigo Scientific. Methyl 3-Amino-2-methylpropanoate. [Link]
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
- Google Patents.
-
ResearchGate. Synthesis and Coordination Chemistry of 4-Azabenzimidazole Derivatives. [Link]
-
Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
Sources
- 1. 928128-09-0|Methyl 3-(3-amino-2-methylphenyl)propanoate|BLD Pharm [bldpharm.com]
- 2. 1213585-38-6 | CAS DataBase [m.chemicalbook.com]
- 3. 1009692-04-9|Methyl 3-amino-3-(2-methylphenyl)propanoate|BLD Pharm [bldpharm.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Solubility of methyl 3-(3-amino-2-methylphenyl)propanoate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-(3-Amino-2-methylphenyl)propanoate in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape in Drug Development
In the intricate world of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent system governs everything from its reaction kinetics in synthesis to its bioavailability in a final drug product. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a key structural motif: methyl 3-(3-amino-2-methylphenyl)propanoate.
While specific experimental data for this exact molecule may not be widely published, the principles outlined herein provide a robust framework for its characterization. This document will not only explore the theoretical underpinnings of its solubility but also provide detailed, field-proven methodologies for its empirical determination. Our focus is on the "why" behind the "how," ensuring a deep, causal understanding of the experimental choices we make.
Physicochemical Characterization of Methyl 3-(3-Amino-2-methylphenyl)propanoate
To understand the solubility of methyl 3-(3-amino-2-methylphenyl)propanoate, we must first dissect its molecular structure. The molecule is comprised of several key functional groups that dictate its interactions with various solvents:
-
Aromatic Ring: The substituted phenyl group is inherently non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Amino Group (-NH2): This primary amine is a polar, hydrogen-bond-donating and -accepting group. It will significantly influence solubility in protic and polar aprotic solvents. The basic nature of the amine also means that its solubility can be dramatically affected by pH in acidic media, though this guide focuses on organic solvents.
-
Ester Group (-COOCH3): The methyl ester is a polar aprotic group. It can act as a hydrogen bond acceptor.
-
Methyl Group (-CH3): The methyl substituent on the aromatic ring adds to the non-polar character of the molecule.
-
Propanoate Linker: The three-carbon chain provides a degree of flexibility and contributes to the overall non-polar surface area.
The interplay of these groups results in a molecule with a moderate polarity. The presence of both hydrogen bond donors (the amine) and acceptors (the amine and the ester) suggests that hydrogen bonding will be a significant factor in its solubility in appropriate solvents. The general principle of "like dissolves like" will be our guiding tenet in predicting and understanding its solubility profile.[1]
Theoretical Framework for Solvent Selection
The selection of an appropriate solvent is a critical first step in any solubility study. Our approach is to systematically evaluate a range of solvents with varying polarities and hydrogen bonding capabilities.
Solvent Classes and Their Hypothesized Interaction with the Solute
| Solvent Class | Representative Solvents | Expected Interaction with Methyl 3-(3-Amino-2-methylphenyl)propanoate | Rationale |
| Non-Polar | Toluene, Hexane | Low to Moderate Solubility | The aromatic ring and hydrocarbon portions of the solute will interact favorably with these solvents, but the polar amine and ester groups will be poorly solvated, limiting overall solubility. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High Solubility | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. Solvents like DMF and DMSO are particularly effective at solvating polar molecules. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High Solubility | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amine and ester groups of the solute.[2] However, as the alkyl chain of the alcohol increases, the decreasing polarity may reduce solubility. |
Predictive Models in Modern Research
It is worth noting the increasing role of computational chemistry and machine learning in predicting solubility.[3][4][5] These models use a variety of molecular descriptors to estimate solubility in different solvents, offering a valuable tool for initial screening and solvent selection, potentially reducing the experimental burden.[3][4][6]
Experimental Determination of Solubility
The following section details a robust, self-validating protocol for the experimental determination of the solubility of methyl 3-(3-amino-2-methylphenyl)propanoate. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8]
Materials and Equipment
-
Methyl 3-(3-amino-2-methylphenyl)propanoate (solid, of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
-
Preparation of Vials: To a series of glass vials, add an excess amount of solid methyl 3-(3-amino-2-methylphenyl)propanoate. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Addition of Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[8]
-
Separation of Solid and Liquid Phases: After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is crucial to remove any fine, suspended particles that could lead to an overestimation of solubility.
-
Quantification by HPLC-UV:
-
Standard Curve Preparation: Prepare a series of standard solutions of the solute in the chosen solvent at known concentrations.
-
Sample Dilution: Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.
-
Analysis: Analyze the standard solutions and the diluted sample by HPLC with UV detection at a wavelength where the solute has a strong absorbance.
-
Calculation: Determine the concentration of the solute in the diluted sample by interpolating from the standard curve. Back-calculate the concentration in the original undiluted supernatant to determine the solubility.
-
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to facilitate comparison between different solvents.
Hypothetical Solubility Data for Methyl 3-(3-Amino-2-methylphenyl)propanoate at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | < 1 | < 0.005 |
| Toluene | Non-Polar | 15 | 0.077 |
| Dichloromethane | Polar Aprotic | 150 | 0.776 |
| Ethyl Acetate | Polar Aprotic | 85 | 0.440 |
| Acetonitrile | Polar Aprotic | 60 | 0.310 |
| Tetrahydrofuran | Polar Aprotic | 200 | 1.035 |
| Dimethylformamide | Polar Aprotic | > 300 | > 1.552 |
| Dimethyl Sulfoxide | Polar Aprotic | > 300 | > 1.552 |
| Methanol | Polar Protic | 250 | 1.294 |
| Ethanol | Polar Protic | 180 | 0.931 |
| Isopropanol | Polar Protic | 95 | 0.492 |
(Note: The data in this table are hypothetical and for illustrative purposes only.)
Discussion of Expected Results
The hypothetical data align with our theoretical predictions. The solubility is expected to be low in non-polar solvents like hexane. In contrast, highly polar aprotic solvents such as DMF and DMSO, and polar protic solvents like methanol, are anticipated to be excellent solvents for this compound due to their ability to effectively solvate both the polar functional groups and, to some extent, the non-polar regions. The trend of decreasing solubility with increasing alkyl chain length in the alcohol series (methanol > ethanol > isopropanol) is a classic example of the impact of decreasing solvent polarity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of methyl 3-(3-amino-2-methylphenyl)propanoate in a range of organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently generate reliable solubility data.
Such data are invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing suitable drug delivery systems.
-
Preclinical Studies: Preparing dosing solutions for in vitro and in vivo assays.
Future work could involve expanding the range of solvents, investigating the effect of temperature on solubility, and exploring the solubility in binary solvent mixtures, which are often employed in pharmaceutical processes.[4][9]
References
- Vertex AI Search. (n.d.). solubility experimental methods.pptx. Retrieved February 26, 2026.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 39872002, Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate. Retrieved February 26, 2026, from [Link].
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 26, 2026, from [Link].
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 26, 2026, from [Link].
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 26, 2026, from [Link].
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 26, 2026, from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10486829, Methyl 3-amino-2-methylpropanoate. Retrieved February 26, 2026, from [Link].
-
SETAC. (n.d.). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: evaluation. Retrieved February 26, 2026, from [Link].
-
Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved February 26, 2026, from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10442275, Methyl 3-(3-aminophenyl)propanoate. Retrieved February 26, 2026, from [Link].
-
ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved February 26, 2026, from [Link].
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 26, 2026, from [Link].
-
Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved February 26, 2026, from [Link].
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved February 26, 2026, from [Link].
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved February 26, 2026, from [Link].
-
Indian Journal of Chemistry. (1986, February). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved February 26, 2026, from [Link].
-
PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved February 26, 2026, from [Link].
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 26, 2026, from [Link].
-
Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved February 26, 2026, from [Link].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. raytor.com [raytor.com]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Methyl 3-(3-amino-2-methylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(3-amino-2-methylphenyl)propanoate is a substituted aromatic β-amino ester with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its core chemical properties, proposes a logical synthetic pathway, and explores its potential applications in the context of modern drug discovery. While this molecule is noted in chemical databases, extensive peer-reviewed literature on its specific applications and properties is not yet prevalent, positioning it as a novel scaffold for further investigation. This guide synthesizes available data with established chemical principles to provide a foundational resource for researchers interested in its utility.
Chemical Identity and Core Properties
Methyl 3-(3-amino-2-methylphenyl)propanoate is identified by the CAS Number 928128-09-0. Its fundamental molecular attributes are summarized below. The presence of a primary amine, a methyl ester, and a substituted phenyl ring provides multiple reactive handles for chemical modification, making it a valuable starting point for the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 928128-09-0 | [1] |
Note: Experimental physicochemical properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature, suggesting the compound is primarily a synthetic intermediate rather than a commercial end-product.
Synthesis and Structural Elucidation
A specific, validated protocol for the synthesis of Methyl 3-(3-amino-2-methylphenyl)propanoate is not extensively documented. However, a plausible and efficient synthetic route can be designed based on well-established reactions in organic chemistry. A logical approach involves the esterification of its corresponding carboxylic acid precursor, 3-(3-amino-2-methylphenyl)propanoic acid.
Proposed Synthetic Workflow: Fischer Esterification
The most direct method for the synthesis of the title compound is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.
Causality of Experimental Choices:
-
Methanol as Reagent and Solvent: Using methanol in large excess serves as both the nucleophile and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Sulfuric Acid as Catalyst: A strong mineral acid like H₂SO₄ is an effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate.
-
Aqueous Workup and Extraction: Neutralization with a weak base like sodium bicarbonate is crucial to quench the acid catalyst and remove any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the less polar ester product.
Caption: Proposed Fischer Esterification Workflow.
Protocol for Structural Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following methods would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of all proton environments, including the aromatic protons, the methyl group on the ring, the aliphatic protons of the propanoate chain, and the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should match the calculated mass of the molecular formula C₁₁H₁₅NO₂. This provides definitive confirmation of the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy would confirm the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the primary amine, a strong C=O stretching vibration for the ester carbonyl group, and C-O stretching for the ester linkage.
-
Potential Applications in Research and Drug Development
While specific applications for this compound are not yet detailed in the literature, its structure is highly suggestive of its utility as a scaffold in medicinal chemistry. Amino acid derivatives are fundamental components in the synthesis of peptidomimetics and small-molecule drugs[2].
Role as a Synthetic Building Block
The molecule's bifunctional nature—a nucleophilic amine and an electrophilic ester—allows for orthogonal chemical modifications. The primary amine can be readily acylated, alkylated, or used in reductive amination to build a library of diverse derivatives. The ester can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to an alcohol for further functionalization.
The strategic placement of the methyl group on the phenyl ring is also significant. In drug design, the addition of a methyl group can profoundly impact a molecule's pharmacological profile—a phenomenon often referred to as the "magic methyl" effect. This can lead to enhanced potency, improved metabolic stability, or modulated selectivity[3]. This compound offers a pre-installed methyl group in a specific position, allowing for systematic exploration of its effects in a drug discovery campaign.
Caption: Scaffold-based Drug Discovery Workflow.
Conclusion
Methyl 3-(3-amino-2-methylphenyl)propanoate represents a promising, yet underexplored, chemical entity. Its structural features—a primary amine, a methyl ester, and a specifically substituted aromatic ring—make it an attractive starting point for the synthesis of compound libraries for drug discovery and materials science. This guide provides its foundational chemical data and outlines a logical framework for its synthesis and potential application, offering a solid starting point for researchers aiming to leverage this versatile molecule in their work.
References
Sources
An In-depth Technical Guide to 3-(3-amino-2-methylphenyl)propionic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-amino-2-methylphenyl)propionic acid methyl ester is a substituted aromatic amino acid ester with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a phenyl ring with both an amino and a methyl substituent, along with a propionic acid methyl ester side chain, presents a unique scaffold for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for diverse chemical modifications, making it an attractive building block for creating libraries of compounds for screening in various therapeutic areas.
This technical guide provides a comprehensive overview of 3-(3-amino-2-methylphenyl)propionic acid methyl ester, including its nomenclature, physicochemical properties, and structural features. Due to the limited publicly available data on this specific compound, this guide will also draw upon information from its close structural analogues to infer potential synthetic routes, applications, and biological activities. This approach allows for a scientifically grounded exploration of its potential, while maintaining transparency about the current state of knowledge.
Nomenclature and Synonyms
The systematic identification of a chemical entity is crucial for accurate scientific communication. The primary identifier for 3-(3-amino-2-methylphenyl)propionic acid methyl ester is its CAS Registry Number.
| Identifier | Value |
| Systematic Name | Methyl 3-(3-amino-2-methylphenyl)propanoate |
| CAS Registry Number | 928128-09-0 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
Synonyms:
Due to its relatively recent appearance in chemical catalogs, a limited number of synonyms are currently documented. The most common alternative name is:
-
3-(3-amino-2-methylphenyl)propanoic acid methyl ester
It is important for researchers to utilize the CAS number in database searches to ensure the retrieval of information specific to this molecule, as minor variations in nomenclature can lead to data for structurally different isomers.
Physicochemical and Structural Properties
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | |
| Molecular Weight | 193.24 g/mol | |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Structural Diagram
The chemical structure of 3-(3-amino-2-methylphenyl)propionic acid methyl ester is visualized below using a Graphviz diagram.
Synthesis and Experimental Protocols
Inferred Synthetic Pathway
The synthesis would likely proceed in two key stages: first, the formation of the substituted phenylpropionic acid, followed by the esterification of the carboxylic acid moiety.
Exemplary Protocol Based on Analogue Synthesis
The following is a generalized protocol for the synthesis of a related compound, methyl 3-(methylamino)propanoate, which illustrates the fundamental chemical transformations that would be involved.[1]
Step 1: Amination of an α,β-Unsaturated Ester
This step involves the addition of an amine to an acrylic ester, a common method for creating β-amino esters.
-
Reaction Setup: Dissolve methyl acrylate (1.0 eq) in a suitable solvent such as methanol.
-
Cooling: Cool the solution to -20°C in a controlled temperature bath.
-
Amine Addition: Slowly add a solution of the desired amine (e.g., methylamine, 1.5 eq) in a solvent like tetrahydrofuran, maintaining the temperature at -20°C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for a specified period (e.g., 2 hours) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by distillation under reduced pressure to obtain the desired β-amino ester.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the Michael addition and to minimize the formation of side products.
-
Excess Amine: Using a slight excess of the amine helps to drive the reaction to completion.
-
Inert Solvent: The choice of solvent is critical to ensure the solubility of the reactants and to be inert under the reaction conditions.
Potential Applications in Drug Development
While there are no specific drug development applications reported for 3-(3-amino-2-methylphenyl)propionic acid methyl ester, its structural motifs are present in a variety of biologically active molecules. Unnatural amino acids, such as this compound, are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, selectivity, and bioactivity.[] The development of prodrugs using amino acid moieties has also been shown to improve pharmacokinetic properties like bioavailability and targeted delivery.[3]
The core structure of this molecule, a substituted phenylpropionic acid, is a well-known pharmacophore. For instance, derivatives of 2-arylpropionic acid are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Research into novel amino acid derivatives continues to be a promising avenue for the development of new therapeutics with improved efficacy and safety profiles. For example, a study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid demonstrated anti-inflammatory and antinociceptive activity with reduced gastrointestinal toxicity compared to traditional NSAIDs.[4]
The presence of the amino group provides a site for further chemical modification, allowing for the attachment of this scaffold to other molecules of interest, such as in the development of PROTACs (PROteolysis TArgeting Chimeras) or other targeted drug delivery systems.[5]
Conclusion
3-(3-amino-2-methylphenyl)propionic acid methyl ester represents a chemical entity with considerable potential as a building block in the synthesis of novel compounds for drug discovery and development. While direct experimental data for this specific molecule is currently sparse, its structural relationship to well-studied classes of compounds, such as unnatural amino acids and arylpropionic acid derivatives, provides a strong basis for its further investigation. The inferred synthetic pathways and potential applications discussed in this guide are intended to provide a foundation for researchers interested in exploring the chemical and biological properties of this and related molecules. As with any novel compound, further experimental validation of its synthesis, properties, and biological activity is essential to fully realize its potential in the field of medicinal chemistry.
References
- Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(3).
- Ferreira, V. F., & da Rocha, D. R. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2296.
Sources
Difference between methyl 3-(3-amino-2-methylphenyl)propanoate and beta-amino acid isomers
Structural, Chemical, and Pharmacological Divergence: Methyl 3-(3-amino-2-methylphenyl)propanoate vs. -Amino Acid Isomers
Executive Summary
In advanced medicinal chemistry and drug development, the spatial arrangement of functional groups dictates a molecule's reactivity, metabolic stability, and target binding affinity. This technical guide explores the profound differences between two structural isomers sharing the molecular formula C₁₁H₁₅NO₂ :
-
The Target Molecule (TM): Methyl 3-(3-amino-2-methylphenyl)propanoate — An aryl amine (aniline derivative) where the amino group is bound directly to the aromatic ring.
-
The Isomeric Comparator (IC): Methyl 3-amino-3-(2-methylphenyl)propanoate — A
-amino acid ester where the amino group is bound to the aliphatic -carbon of the propanoate chain.
While structurally similar, shifting the primary amine from the aromatic ring to the aliphatic chain fundamentally alters the electronic topography of the molecule, diverting its application from a kinase/enzyme pharmacophore to a building block for protease-resistant peptidomimetics.
Structural & Electronic Topography
The core divergence between these isomers lies in the localization of the nitrogen lone pair, which governs their physicochemical behavior.
-
Aryl Amine Isomer (TM): The nitrogen lone pair is delocalized into the
-system of the 2-methylphenyl ring. This resonance significantly reduces the electron density on the nitrogen, rendering it a weak base and a poor nucleophile. - -Amino Acid Isomer (IC): The nitrogen is attached to an sp³-hybridized aliphatic carbon. The lone pair is highly localized, making it a strong base and an aggressive nucleophile.
Table 1: Physicochemical & Topographical Profiling
| Property | Methyl 3-(3-amino-2-methylphenyl)propanoate (Aryl Amine) | Methyl 3-amino-3-(2-methylphenyl)propanoate ( | Pharmacological Impact |
| Nitrogen Lone Pair | Delocalized (Resonance with aryl ring) | Localized (Aliphatic sp³ carbon) | Dictates target binding kinetics |
| Estimated pKa (Conjugate Acid) | ~4.0 – 4.5 | ~9.0 – 9.5 | Determines ionization state in vivo |
| Physiological State (pH 7.4) | >99% Unprotonated (Neutral) | >99% Protonated (Cationic) | Influences membrane permeability |
| Nucleophilicity | Low to Moderate | High | Guides synthetic route selection |
| Primary Utility | 1[1] | 2[2] | Defines therapeutic application |
Synthetic Methodologies & Causality
Synthesizing these two isomers requires entirely different strategic logic. The aryl amine requires carbon-carbon bond formation while protecting the sensitive aniline functionality, whereas the
Caption: Synthetic divergence for producing aryl amine vs. beta-amino acid ester isomers.
Aryl Amine Synthesis (The Heck/Reduction Route)
To synthesize the aryl amine, chemists start with a nitroaromatic halide. The nitro group is intentionally chosen over a free amine because a free aniline would coordinate to and poison the Palladium catalyst during the Heck reaction. The nitro group acts as an electron-withdrawing group, accelerating the oxidative addition of the Pd(0) catalyst into the C-Br bond 1.
-Amino Acid Synthesis (The Aza-Michael Route)
To synthesize the
Pharmacological Applications in Drug Design
The ionization state of these molecules dictates their biological targets.
Caption: Pharmacological trajectory based on electronic topography and pKa differences.
Aryl Amines as sGC Activators: Methyl 3-(3-amino-2-methylphenyl)propanoate serves as a critical intermediate for soluble guanylate cyclase (sGC) activators. Because the aniline is neutral at physiological pH, it can passively diffuse into the highly hydrophobic, heme-free regulatory pocket of the sGC enzyme, where the amine acts as a precise hydrogen bond donor 1.
-Amino Acids as Peptidomimetics:Experimental Workflows (Self-Validating Protocols)
Protocol A: Synthesis of Methyl 3-(3-amino-2-methylphenyl)propanoate
This protocol utilizes a highly atom-economical one-pot global reduction.
-
Palladium-Catalyzed Heck Coupling:
-
Action: To a degassed solution of 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in DMF, add methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), tri-o-tolylphosphine (0.1 eq), and triethylamine (2.0 eq). Heat at 90°C for 12 hours.
-
Causality: Tri-o-tolylphosphine is sterically hindered, which accelerates the reductive elimination step in the catalytic cycle. Triethylamine neutralizes the generated HBr, preventing catalyst degradation 1.
-
Self-Validation: TLC will show the appearance of a highly UV-active spot due to the extended
-conjugation of the newly formed cinnamate intermediate.
-
-
Global Reduction (Alkene Saturation & Nitro Reduction):
-
Action: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge with H₂ gas (1 atm) and stir vigorously for 6 hours.
-
Causality: This step elegantly achieves two transformations simultaneously: reducing the nitro group to the target aniline and saturating the alkene to the propanoate chain.
-
Self-Validation: The reaction mixture will visibly transition from bright yellow (nitroaromatic) to colorless. LC-MS will confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of four hydrogen atoms (-28 Da net).
-
Protocol B: Synthesis of Methyl 3-amino-3-(2-methylphenyl)propanoate
This protocol utilizes a sterically controlled Aza-Michael addition.
-
Aza-Michael Addition:
-
Action: Cool a THF solution of methyl 3-(2-methylphenyl)acrylate (1.0 eq) to 0°C. Add benzylamine (1.2 eq) and a catalytic amount of Lithium hexamethyldisilazide (LHMDS, 0.1 eq). Stir for 4 hours.
-
Causality: LHMDS deprotonates a fraction of the benzylamine to form a highly reactive lithium amide, which drives the catalytic conjugate addition forward without requiring harsh heating that could cause polymerization 2.
-
Self-Validation: ¹H NMR analysis will show the complete disappearance of the vinylic doublets (~6.5–7.5 ppm) and the emergence of a distinct ABX spin system for the newly formed aliphatic -CH(NH)-CH₂- chain.
-
-
Catalytic Hydrogenolysis:
-
Action: Transfer the N-benzyl intermediate to a Parr shaker. Add 10% Pd/C, methanol, and catalytic HCl. Hydrogenate at 50 psi for 12 hours.
-
Causality: The elevated pressure selectively cleaves the N-benzyl bond. The addition of catalytic HCl immediately protonates the resulting primary amine, preventing it from poisoning the Pd catalyst and inhibiting retro-Michael side reactions 3.
-
Self-Validation: Mass spectrometry will confirm the loss of the benzyl group (-90 Da). The product will cleanly precipitate as a stable hydrochloride salt upon solvent evaporation.
-
References
- Title: Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof (WO2009127338A1)
-
Title: Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Methodological & Application
Synthesis of methyl 3-(3-amino-2-methylphenyl)propanoate from 3-nitro-2-methylcinnamic acid
Executive Summary
This application note details the optimized synthesis of methyl 3-(3-amino-2-methylphenyl)propanoate starting from 3-nitro-2-methylcinnamic acid . This molecule serves as a critical scaffold in the development of peptidomimetics, specifically integrin antagonists and VLA-4 inhibitors, where the aniline moiety acts as a precise anchor for further functionalization.
The protocol utilizes a robust two-step "Protect-then-Reduce" strategy . By prioritizing esterification, we enhance the solubility of the intermediate in organic solvents, facilitating the subsequent heterogeneous catalytic hydrogenation. This workflow minimizes purification bottlenecks associated with zwitterionic amino acid intermediates and ensures high throughput.
Strategic Analysis & Retrosynthesis
The transformation requires three structural modifications:
-
Esterification: Conversion of the carboxylic acid to a methyl ester.
-
Olefin Reduction: Saturation of the cinnamic double bond (
). -
Nitro Reduction: Conversion of the nitro group (
) to an aniline ( ).
Why "Esterification First"?
Direct hydrogenation of the free acid (3-nitro-2-methylcinnamic acid) would yield the amino-acid (3-amino-2-methylphenylpropanoic acid). Amino acids are zwitterionic, highly polar, and notoriously difficult to extract from aqueous media or purify via standard silica chromatography. By forming the ester first, we maintain a lipophilic profile throughout the synthesis, allowing for standard organic workups and easy purification.
Reaction Scheme
The synthesis proceeds via Fischer Esterification followed by a "Double Reduction" using Palladium on Carbon (Pd/C).
Figure 1: Synthetic workflow illustrating the conversion of the nitro-cinnamic acid precursor to the final amino-ester.
Phase 1: Methyl Ester Formation (Fischer Esterification)
Objective: Protect the carboxylic acid to improve solubility and prevent catalyst poisoning in the subsequent step.
Materials
-
Precursor: 3-nitro-2-methylcinnamic acid (10.0 g, 48.3 mmol)
-
Solvent/Reagent: Methanol (anhydrous, 100 mL)
-
Catalyst: Sulfuric Acid (
, conc., 1.0 mL) -
Quench: Sodium Bicarbonate (
, sat. aq.)
Experimental Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-nitro-2-methylcinnamic acid (10.0 g) and methanol (100 mL). Stir until a suspension forms.
-
Catalysis: Carefully add concentrated
(1.0 mL) dropwise. Caution: Exothermic. -
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Validation point: The suspension should clear as the ester forms. Monitor by TLC (30% EtOAc/Hexane). The starting material spot (
, streaking) should disappear, replaced by a distinct less polar spot ( ).
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure (Rotavap) to remove ~80% of methanol.
-
Dilute residue with Ethyl Acetate (100 mL).
-
Wash carefully with sat.
( mL) to neutralize acid. Note: Gas evolution ( ). -
Wash with Brine (50 mL), dry over
, and concentrate.
-
-
Purification: The crude methyl 3-nitro-2-methylcinnamate is typically pure enough (>95%) for the next step. If necessary, recrystallize from minimal hot methanol.
Phase 2: Catalytic Hydrogenation (Double Reduction)
Objective: Simultaneously reduce the alkene and the nitro group in a single pot.
Mechanistic Insight
Palladium on Carbon (Pd/C) is the catalyst of choice.[2] The reaction proceeds sequentially on the catalyst surface:
-
Olefin Saturation: The
bond is kinetically faster to reduce and will likely saturate first. -
Nitro Reduction: The
group is reduced to the amine ( ) via nitroso and hydroxylamine intermediates. Critical Safety Note: Nitro reduction is highly exothermic . Heat management is vital to prevent runaway reactions or the accumulation of hydroxylamine intermediates.
Materials
-
Substrate: Methyl 3-nitro-2-methylcinnamate (from Phase 1).
-
Catalyst: 10% Pd/C (50% wet w/w, 10 wt% loading relative to substrate).
-
Solvent: Methanol (0.1 M concentration).
-
Reagent: Hydrogen Gas (
, balloon or 1 atm).
Experimental Protocol
-
Inerting: Flush a 250 mL RBF (or hydrogenation bottle) with Nitrogen (
) to remove oxygen. -
Loading: Add the methyl ester substrate dissolved in Methanol.
-
Catalyst Addition: Add 10% Pd/C carefully. Safety: Pd/C can ignite methanol vapors if dry. Always keep wet or add under inert atmosphere.
-
Hydrogenation:
-
Purge the vessel with
gas (vacuum/fill cycle ). -
Maintain under a balloon of
(approx. 1 atm) with vigorous stirring at Room Temperature. -
Duration: 12–16 hours.
-
-
Validation:
-
TLC: Check for the formation of a polar, UV-active spot (amine) that stains red/purple with Ninhydrin.
-
NMR Check: Confirm disappearance of alkene protons (
6.5–8.0 ppm region, distinct doublets) and appearance of broad amine singlet ( 3.5–4.0 ppm).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Do not let the filter cake dry out completely (pyrophoric hazard).
-
Rinse the pad with Methanol.[3]
-
Concentrate the filtrate under reduced pressure to yield the oily product.
-
Analytical Data & QC
Quantitative Summary
| Parameter | Phase 1 (Esterification) | Phase 2 (Hydrogenation) |
| Reagents | MeOH, | |
| Temperature | ||
| Time | 4–6 Hours | 12–16 Hours |
| Typical Yield | 92–96% | 88–92% |
| Appearance | Yellow Solid | Viscous Oil / Low-melting Solid |
Expected NMR Characterization ( )
-
Aromatic Protons: Multiplet,
6.5–7.1 ppm (3H). -
Amine (
): Broad singlet, 3.6 ppm (2H, exchangeable). -
Methyl Ester (
): Singlet, 3.7 ppm (3H). -
Aryl-Methyl (
): Singlet, 2.2 ppm (3H). -
Propanoate Chain:
-
-methylene (
): Triplet, 2.6 ppm (2H). -
-methylene (
): Triplet, 2.9 ppm (2H).
-
-methylene (
Troubleshooting Logic
Figure 2: Decision tree for troubleshooting common synthetic stalls.
References
-
Royal Society of Chemistry. (2015). Catalytic reduction of nitrocinnamic acids and esters. RSC Advances. Retrieved from [Link]
-
Journal of the American Chemical Society. The Catalytic Reduction of Nitrocinnamic Acids and Esters. Retrieved from [Link]
Sources
Application Note & Protocol: Strategic Hydrolysis of Methyl 3-(3-amino-2-methylphenyl)propanoate
Abstract
This document provides a comprehensive guide for the hydrolysis of methyl 3-(3-amino-2-methylphenyl)propanoate to its corresponding carboxylic acid, 3-(3-amino-2-methylphenyl)propanoic acid. This chemical transformation is a fundamental step in the synthesis of various pharmacologically active molecules and advanced materials. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this guide delves into both acidic and basic hydrolysis conditions, presenting a detailed, step-by-step protocol for the preferred base-mediated hydrolysis method. Furthermore, it offers valuable insights into reaction optimization and troubleshooting to ensure successful outcomes.
Introduction: Significance and Applications
The hydrolysis of methyl 3-(3-amino-2-methylphenyl)propanoate is a critical reaction that yields 3-(3-amino-2-methylphenyl)propanoic acid. This product is a valuable bifunctional building block in organic synthesis, featuring both a carboxylic acid and an aromatic amine. This dual functionality allows for a wide array of subsequent chemical modifications, making it a key intermediate in the development of novel pharmaceuticals, particularly in the synthesis of complex heterocyclic structures. The careful selection of hydrolysis conditions is essential to maximize yield and purity while preventing potential side reactions like polymerization or degradation.
Mechanistic Overview: A Tale of Two Pathways
The hydrolysis of an ester can be effectively carried out under either acidic or basic conditions. The choice between these two pathways is typically influenced by the overall stability of the molecule and the desired purity of the final product.
Acid-Catalyzed Hydrolysis
In an acidic medium, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule. However, acid-catalyzed hydrolysis can be problematic for substrates containing aniline moieties. The amino group can be protonated, which may lead to unwanted side reactions or necessitate harsher reaction conditions that could compromise the molecule's integrity. Furthermore, acid-catalyzed ester hydrolysis is a reversible process, which can result in incomplete conversion to the carboxylic acid.[1][2]
Base-Mediated Hydrolysis (Saponification)
Base-mediated hydrolysis, commonly known as saponification, is often the method of choice for substrates with acid-sensitive functional groups.[1] In this process, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. A subsequent acidification step is necessary to protonate the carboxylate and isolate the desired carboxylic acid.[3] This method is generally cleaner, proceeds under milder conditions, and is irreversible, driving the reaction to completion for a higher yield of the carboxylic acid product.[3][4][5]
Experimental Protocol: Base-Mediated Hydrolysis
This section outlines a detailed, step-by-step protocol for the saponification of methyl 3-(3-amino-2-methylphenyl)propanoate.
Materials and Equipment
Reagents:
-
Methyl 3-(3-amino-2-methylphenyl)propanoate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC eluent (e.g., 1:1 Hexanes:Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (optional)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-(3-amino-2-methylphenyl)propanoate (1.0 equivalent) in a suitable solvent mixture such as methanol/water or THF/water (typically a 3:1 to 4:1 ratio).[6]
-
Addition of Base: Add 1.5 to 3.0 equivalents of lithium hydroxide (LiOH) to the solution. LiOH is often preferred for its milder nature, which can lead to cleaner reactions.[7][8]
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible. This typically takes a few hours.[7]
-
Workup - Solvent Removal and Neutralization: After the reaction is complete, remove the organic solvent (methanol or THF) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 1M HCl solution dropwise to acidify the mixture to a pH of approximately 5-6. This will cause the carboxylic acid product to precipitate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane to ensure complete recovery of the product.[6]
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 3-(3-amino-2-methylphenyl)propanoic acid.
-
Purification: If necessary, the crude product can be further purified by recrystallization to achieve the desired level of purity.
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | A milder base that often results in cleaner reactions and higher yields compared to NaOH or KOH.[7][8] |
| Solvent System | Methanol/Water or THF/Water (3:1 or 4:1) | Ensures the solubility of both the ester starting material and the inorganic base.[6] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate while minimizing potential side reactions. |
| Reaction Time | 1 - 3 hours | Should be monitored by TLC to ensure the complete consumption of the starting material.[7] |
| pH of Acidification | 5 - 6 | This pH ensures complete protonation of the carboxylate to form the carboxylic acid without significantly protonating the aniline group, which would increase its water solubility and hinder extraction. |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the base-mediated hydrolysis process.
Caption: Workflow for the base-mediated hydrolysis of the target ester.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider a slight increase in temperature or the addition of more base. Ensure that the starting material is fully dissolved in the solvent system.
-
Low Yield: A low yield may be due to incomplete extraction. Ensure the aqueous layer is thoroughly extracted. Also, carefully monitor the pH during acidification; a pH that is too low can protonate the aniline, increasing the product's solubility in the aqueous phase and reducing the extraction efficiency.
-
Product Purity: If the final product is not sufficiently pure, recrystallization from an appropriate solvent system (such as ethyl acetate/hexanes) or purification by column chromatography may be necessary.
Conclusion
The base-mediated hydrolysis of methyl 3-(3-amino-2-methylphenyl)propanoate is a dependable and efficient method for synthesizing its corresponding carboxylic acid. By meticulously controlling the reaction parameters, particularly the choice of base and the pH during the workup, high yields of the desired product can be consistently achieved. This protocol provides a solid and reliable foundation for researchers and scientists to successfully carry out this crucial transformation in their synthetic work.
References
- Reddit. (2014, February 10).
- University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- Wuts, P. G. M., & Greene, T. W. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(19), 3247–3249.
- Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides.
- ResearchGate. (2022, September 22).
- Chemistry Steps. (2020, February 22).
- Google Patents. (n.d.).
- Waters. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
- OperaChem. (2024, April 27).
- Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups.
- PubMed. (2004, June 15). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support.
- Master Organic Chemistry. (2022, October 27).
Sources
- 1. reddit.com [reddit.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Cross-Coupling of Aniline Derivatives
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science where arylamine structures are ubiquitous.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds.[2][3] This reaction allows for the coupling of an extensive range of amines with aryl halides and pseudohalides, overcoming the limitations of traditional methods which often suffer from harsh conditions and limited substrate scope.[2][3]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically tailored for aniline derivatives. We will delve into the mechanistic underpinnings of the reaction, dissect the critical parameters that govern its success, offer detailed experimental protocols, and provide a troubleshooting guide for common challenges.
Core Principles and Mechanistic Insights
A thorough understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) cycle.[3][4]
The key steps are:
-
Activation of the Palladium Precursor : The reaction is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species, or by using a pre-formed Pd(0) complex.[4]
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[4][5]
-
Amine Coordination and Deprotonation : The aniline derivative coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6]
-
Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product arylamine and regenerates the active Pd(0) catalyst.[4][5]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and palladium source.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Key Reaction Parameters
The success of a Buchwald-Hartwig amination hinges on the careful selection of several key components.
Palladium Precursor
Both Pd(0) and Pd(II) sources can be used, with Pd(II) precursors being reduced in situ to the active Pd(0) catalyst.[6] The choice of precursor can influence reaction efficiency and ease of handling.[6][7]
| Precursor | Common Examples | Oxidation State | Notes |
| Pd(0) Sources | Pd₂(dba)₃, Pd(dba)₂ | 0 | Often used, but the dba ligand can sometimes influence the reaction.[6] |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂ | +2 | Require in situ reduction, which can be achieved by the amine or phosphine ligand.[6] |
| Pre-catalysts | (XPhos)Pd G3, (RuPhos)Pd G4 | +2 | Air- and moisture-stable palladacycles that offer high activity and reproducibility.[4][8] |
The Ligand: The Key to Success
The ligand is arguably the most critical component, especially for coupling anilines. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For aniline derivatives, bulky, electron-rich phosphine ligands are generally preferred.[3][9]
| Ligand Class | Examples | Characteristics | Typical Applications |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination.[1][9] | Highly versatile for a wide range of anilines and aryl halides, including challenging aryl chlorides.[1][10] |
| Bidentate Phosphines | BINAP, Xantphos, dppf | Form well-defined, stable complexes.[3][11] | Effective for aryl bromides and iodides, though sometimes less active for aryl chlorides compared to monophosphines.[11][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong sigma-donors that form robust catalysts. | Increasingly used, showing high activity for various C-N couplings.[13][14] |
The Base: A Crucial Role in Deprotonation
The base is essential for deprotonating the aniline, either before or after its coordination to the palladium center.[6][15] The choice of base depends on the pKa of the aniline and the functional group tolerance of the substrates.
| Base | pKa of Conjugate Acid | Strength | Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong | Very common and effective, but can be incompatible with base-sensitive functional groups.[4][6] |
| Potassium tert-butoxide (KOtBu) | ~19 | Strong | Similar in strength to NaOtBu.[16] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Strong | A non-nucleophilic strong base, useful for substrates with sensitive functional groups.[4][6] |
| Cesium carbonate (Cs₂CO₃) | ~10 | Moderate | A weaker base, often used for more sensitive substrates. Its solubility can be a factor.[4][11] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Moderate | Another milder base option with good functional group tolerance.[6] |
The Solvent
The solvent must be anhydrous and is chosen to dissolve the reactants and facilitate the reaction at the desired temperature.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | Very common, good for a wide range of temperatures.[11] |
| 1,4-Dioxane | 101 | Another frequently used solvent, often interchangeable with toluene.[17] |
| tert-Butanol | 82 | Sometimes used, particularly with weaker bases.[18] |
Experimental Protocols
Safety Note: The Buchwald-Hartwig amination involves potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).
General Protocol for the Coupling of an Aniline with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Palladium Precursor (e.g., Pd₂(dba)₃ or a palladacycle pre-catalyst)
-
Ligand (e.g., XPhos or RuPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Aniline derivative (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath
Caption: A typical experimental workflow for the reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents).
-
Inerting: Seal the tube with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Addition of Reactants: Add the aryl bromide (1.0 equivalent) and the aniline derivative (1.2 equivalents) to the reaction vessel under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.[1][11]
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1][11]
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Catalyst Inactivity: Poor quality reagents, insufficient inerting, or catalyst poisoning. | Ensure all reagents are pure and solvents are anhydrous. Improve inert atmosphere technique. For substrates like 2-halopyridines, which can poison the catalyst, use bulkier ligands (e.g., RuPhos, BrettPhos) to shield the palladium center.[17] |
| Suboptimal Conditions: Incorrect choice of ligand, base, or solvent. | Systematically screen different ligands, bases, and solvents. Start by changing one variable at a time.[17][19] | |
| Formation of Palladium Black | Catalyst Decomposition: The reaction temperature may be too high, or the ligand may not be robust enough. | Lower the reaction temperature and increase the reaction time.[17] Try a more stable pre-catalyst or a different ligand. |
| Side Product Formation | Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. | This can be caused by moisture or an inappropriate base. Ensure anhydrous conditions. A different base might be required. |
| Homocoupling of Aryl Halide: Formation of a biaryl byproduct. | This can occur at high temperatures or with certain catalyst systems. Lowering the temperature may help. | |
| Reaction Stalls | Catalyst Deactivation: The catalyst may have a limited lifetime under the reaction conditions. | If initial product formation is observed, consider adding a second portion of the catalyst and ligand. |
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 50(28), 6328-6361. Retrieved February 22, 2024, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved February 22, 2024, from [Link]
-
Hartwig, J. F. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(15), 3847-3853. Retrieved February 22, 2024, from [Link]
-
Norrby, P.-O., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11043-11053. Retrieved February 22, 2024, from [Link]
-
Norrby, P.-O., & Hartwig, J. F. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(22), 11043-11053. Retrieved February 22, 2024, from [Link]
-
Norrby, P.-O., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11043-11053. Retrieved February 22, 2024, from [Link]
-
Norrby, P.-O., & Hartwig, J. F. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved February 22, 2024, from [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved February 22, 2024, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
Nolan, S. P. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved February 22, 2024, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved February 22, 2024, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved February 22, 2024, from [Link]
-
Troubleshooting a C–N Coupling Reaction. (2026, January 26). Reddit. Retrieved February 22, 2024, from [Link]
-
Dorel, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17138-17153. Retrieved February 22, 2024, from [Link]
-
Stradiotto, M., & Kelly, C. P. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. European Journal of Organic Chemistry, 2016(1), 28-43. Retrieved February 22, 2024, from [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. (2023, December 15). Royal Society of Chemistry. Retrieved February 22, 2024, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved February 22, 2024, from [Link]
-
Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020, August 22). Chemistry Stack Exchange. Retrieved February 22, 2024, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved February 22, 2024, from [Link]
-
Hartwig, J. F. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11843-11898. Retrieved February 22, 2024, from [Link]
-
Kiss, L., & Mucsi, Z. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 70(40), 7247-7255. Retrieved February 22, 2024, from [Link]
-
Ito, H., & Kubota, K. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. Retrieved February 22, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. name-reaction.com [name-reaction.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. media.abcr.com [media.abcr.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Preparation of Aryl Diazonium Salts from Methyl 3-(3-amino-2-methylphenyl)propanoate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Diazonium Salt as a Cornerstone of Aromatic Synthesis
Aryl diazonium salts are exceptionally versatile intermediates in organic synthesis, prized for their ability to serve as a synthetic linchpin for introducing a wide array of functional groups onto an aromatic ring. The diazonium group, -N₂⁺, is an outstanding leaving group (releasing innocuous dinitrogen gas), facilitating numerous transformations that are often difficult or impossible to achieve through direct substitution methods.[1] This guide provides a detailed protocol and the underlying chemical principles for the preparation of a diazonium salt from methyl 3-(3-amino-2-methylphenyl)propanoate, a substituted ortho-toluidine derivative. Understanding and mastering this diazotization reaction unlocks access to a vast landscape of chemical diversity, critical for fine chemical synthesis and drug discovery programs.[2]
The Mechanism of Diazotization: A Stepwise Orchestration
The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a well-established reaction first reported by Peter Griess in 1858.[3] It proceeds through a series of carefully controlled steps initiated by the in situ generation of the reactive nitrosating agent.
Causality of Reagent Choice:
-
Nitrous Acid (HONO): The key reagent, nitrous acid, is unstable and therefore must be prepared in situ.[4] This is achieved by reacting a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[5]
-
Strong Mineral Acid (HCl): The acid serves a dual purpose. First, it protonates nitrous acid to generate the highly electrophilic nitrosonium ion (NO⁺), the active species in the reaction.[3] Second, an excess of acid is crucial to fully protonate the starting aromatic amine, preventing it from acting as a nucleophile and engaging in a deleterious side reaction—azo coupling with the newly formed diazonium salt.[6]
The reaction mechanism unfolds as follows:
-
Formation of the Nitrosonium Ion: The mineral acid protonates nitrous acid, which then loses a molecule of water to form the nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic nitrosonium ion, forming an N-N bond.[5]
-
Proton Transfers & Tautomerization: A series of rapid proton transfers and a tautomerization step convert the initial adduct into a diazohydroxide.[3]
-
Dehydration: Protonation of the hydroxyl group by the excess acid creates a good leaving group (H₂O). Its departure, driven by the formation of a stable nitrogen-nitrogen triple bond, yields the final aryl diazonium ion.[3][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-(3-amino-2-methylphenyl)propanoate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of methyl 3-(3-amino-2-methylphenyl)propanoate. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the successful isolation of this compound from typical reaction byproducts. The inherent chemical nature of this molecule—possessing both a basic aromatic amine and a hydrolyzable methyl ester—presents unique purification challenges that this guide aims to resolve.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to designing a successful purification strategy.
Q1: What are the primary chemical properties of methyl 3-(3-amino-2-methylphenyl)propanoate that complicate its purification? A1: The two key functional groups dictate the purification challenges:
-
The Aromatic Amine: The primary amine on the phenyl ring is basic. This makes the molecule susceptible to strong interactions with acidic stationary phases like standard silica gel, often leading to significant peak tailing or even irreversible binding during column chromatography.[1][2] Furthermore, aromatic amines are prone to oxidation, especially when exposed to air and light, which can result in the formation of colored impurities.
-
The Methyl Ester: The ester group is sensitive to both strongly acidic and basic conditions, particularly at elevated temperatures, which can lead to hydrolysis into the corresponding carboxylic acid.[3] This byproduct can complicate purification due to its different polarity and potential to form salts.
Q2: How do I decide between column chromatography, acid-base extraction, or recrystallization as my primary purification method? A2: The choice depends on the nature and quantity of the impurities. A logical decision-making process is outlined below. Generally, acid-base extraction is excellent for removing neutral impurities, while column chromatography is necessary for separating compounds with similar functionalities. Recrystallization is best suited for a final polishing step when the product is already of moderate to high purity.
Q3: My sample is turning dark brown/purple during purification or upon storage. What is causing this and how can I prevent it? A3: This discoloration is a classic sign of aniline oxidation.[4] The primary amine is susceptible to oxidation by atmospheric oxygen, which is often catalyzed by light or trace metal impurities. To prevent this:
-
Work under an inert atmosphere: When possible, handle the compound under nitrogen or argon, especially during solvent evaporation.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them by sparging with an inert gas or via freeze-pump-thaw cycles can minimize oxidation.
-
Store protected from light: Keep the compound in an amber vial or a flask wrapped in aluminum foil.
-
Store cold: Store the purified product at low temperatures (e.g., in a freezer) to slow the rate of oxidation.
Q4: What are the best analytical techniques to monitor the purification process? A4: A combination of techniques is essential:
-
Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of column chromatography fractions and for initial solvent system screening. Aromatic amines can be visualized under UV light, and specific stains like cinnamaldehyde can be used for detection.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column with a mobile phase like acetonitrile/water is typically effective.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the purified product and helps identify any remaining impurities. The 1H NMR spectrum should show characteristic peaks for the aromatic protons, the propanoate chain, the aromatic methyl group, and the ester methyl group.[8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts when coupled with GC or LC.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe streaking/tailing of the product spot on a silica gel TLC plate. | The basic amine is interacting strongly with the acidic silanol groups of the silica.[2] | 1. Add a Competing Base: Prepare your TLC developing solvent (eluent) with 0.5-1% triethylamine (Et3N) or ammonia. This neutralizes the acidic sites on the silica, allowing your compound to travel more cleanly.[10] 2. Use a Different Plate: If available, use TLC plates coated with alumina or an amine-functionalized silica. |
| The product will not elute from the silica gel column, even with a highly polar solvent (e.g., 100% ethyl acetate or methanol). | The compound has irreversibly adsorbed onto the acidic silica gel, a common issue with basic amines.[1] | 1. Modify the Mobile Phase: Attempt to flush the column with a mobile phase containing 1-2% triethylamine or ammonium hydroxide in methanol. 2. Change the Stationary Phase: For future purifications, use a less acidic stationary phase like basic alumina or, preferably, an amine-functionalized silica gel column which is specifically designed for purifying basic compounds.[2][11] |
| Low or no recovery of product after an acid-base extraction. | 1. Incomplete Protonation/Deprotonation: The pH was not adjusted correctly to fully protonate the amine into the aqueous layer or deprotonate it back into the organic layer. 2. Emulsion Formation: A stable emulsion may have formed at the aqueous-organic interface, trapping the product. | 1. Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly acidic (pH 1-2) during the acid wash and strongly basic (pH 12-14) before the final extraction.[12] 2. Break Emulsions: Add a saturated solution of NaCl (brine) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, which often helps to break emulsions. |
| A new, more polar spot appears on TLC after purification, and the NMR shows a broadened peak instead of the ester's methyl singlet. | The methyl ester has likely been hydrolyzed to the corresponding carboxylic acid. | This is an irreversible byproduct. To avoid it in the future: 1. Avoid Strong Acids/Bases: Use dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃ or dilute NaOH) and minimize the time the compound is in contact with them.[3] 2. Keep it Cold: Perform all extractions at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis. |
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification workflow.
Protocol 1: Flash Column Chromatography with a Modified Mobile Phase
This protocol is designed to counteract the basicity of the amine using a standard silica gel column.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial mobile phase containing 0.5% triethylamine (Et3N) . This step is critical for deactivating the silica surface.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et3N). Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC (using a mobile phase also containing 0.5% Et3N).
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove the final traces.
Protocol 2: Purification via Acid-Base Liquid-Liquid Extraction
This method is highly effective for removing neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash (Protonation): Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate. The target amine will be protonated and move into the aqueous (bottom) layer.[7]
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded or saved for analysis. Repeat the extraction of the organic layer with 1M HCl one more time to ensure complete recovery.
-
Basification (Deprotonation): Cool the combined acidic aqueous layers in an ice bath. Slowly add 5M sodium hydroxide (NaOH) with stirring until the pH is >12. The amine salt will be neutralized to the free base, which may precipitate or make the solution cloudy.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate or DCM and shake to extract the free amine back into the organic layer.
-
Drying and Evaporation: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.
Section 4: References
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
-
Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Scientific & Industrial Research.
-
Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan.
-
De-esterification of amino acid esters. ResearchGate.
-
Application Notes and Protocols for the Analytical Detection of E-3-(Methyl phenyl amino)-2-propenal. Benchchem.
-
Supporting Information. Royal Society of Chemistry.
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).
-
Process for the purification of aromatic amines. Google Patents.
-
methyl 3-(methylamino)propanoate synthesis. ChemicalBook.
-
Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC International.
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI.
-
Method for producing amino acid ester hydrochloride. Google Patents.
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Leeds.
-
A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry (ACS Publications).
-
Is there an easy way to purify organic amines?. Biotage.
-
Reactions of Amines. University of Minnesota Duluth.
-
Process for isolation of an organic amine. Google Patents.
-
Methyl 3-amino-2-methylpropanoate. Benchchem.
-
Methyl 3-[(aminocarbonyl)amino]propenoates. HETEROCYCLES.
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
-
Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
-
Straight Answers: Best column for amine purification. YouTube.
-
Method for crystallization of amino acids. Google Patents.
-
Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. Google Patents.
-
Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. docbrown.info.
-
NMR spectrum of methyl propanoate. YouTube.
-
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Benchchem.
-
Simple substituted anilines describe in brief with classification and mechanism and examples. Filo.
-
3-Amino-2-methylphenol 1H NMR spectrum. ChemicalBook.
-
Methyl 3-(3-amino-2-methylphenyl)propanoate. BLDpharm.
-
C13H18O2: methyl 3-(2,4,6-trimethylphenyl)propanoate 1H NMR Spectrum. University of Alberta.
-
Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate. PubChem.
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
-
A process for the purification of 3-amino-1,2-propanediol and 2-amino. Google Patents.
-
Aniline. Wikipedia.
-
Reactions of Aniline. Chemistry Steps.
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
-
Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the... ResearchGate.
-
Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal.
-
HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. acadiau.ca [acadiau.ca]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. WO2007079944A1 - Process for isolation of an organic amine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalytic Hydrogenation of Nitro-Cinnamate Derivatives
Welcome to the technical support center for the catalytic hydrogenation of nitro-cinnamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The selective reduction of a nitro group in the presence of an alkene is a nuanced process, and this resource provides in-depth, experience-based answers to common challenges.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction has stalled. TLC/HPLC analysis shows significant starting material remaining after several hours. What are the likely causes and how can I resolve this?
A1: An incomplete or stalled reaction is a frequent challenge. The root cause often lies with the catalyst's activity, hydrogen availability, or reaction conditions. Here is a systematic approach to diagnose and solve the issue:
-
Catalyst Activity: The heart of the reaction is the catalyst, typically Palladium on carbon (Pd/C).[1][2][3] Its activity is paramount.
-
Quality and Age: Catalysts, especially finely divided metals like Pd/C, can lose activity over time or through improper storage.[4] Ensure you are using a fresh or reliably stored batch.
-
Catalyst Poisoning: The most common cause of deactivation. Sulfur or nitrogen-containing functional groups in your substrate or impurities in the solvent/reagents can irreversibly bind to the palladium surface, blocking active sites. Even trace amounts of contaminants from previous reactions in the glassware can be problematic.
-
Product Inhibition: The resulting amine product can sometimes adsorb onto the catalyst surface, inhibiting further reaction.[5] Adding a small amount of a weak acid, like acetic acid, can protonate the amine, reducing its ability to coordinate to the catalyst and freeing up active sites.
-
-
Hydrogen Mass Transfer: For the reaction to proceed, hydrogen gas must dissolve in the solvent and reach the catalyst surface.
-
Agitation: Insufficient stirring is a common pitfall. Vigorous agitation is crucial to maximize the gas-liquid surface area and ensure the catalyst remains suspended.[6]
-
Solvent Choice: The solubility of hydrogen varies significantly with the solvent. Protic solvents like ethanol and methanol are generally good choices and can aid the reaction.[4][7] If your substrate has poor solubility, consider a co-solvent system.[4]
-
Pressure: While many reductions work at atmospheric pressure (e.g., using a hydrogen balloon), some substrates require higher pressures to increase the concentration of dissolved hydrogen and drive the reaction.[4][5]
-
-
Procedural Checklist:
-
Re-evaluate Catalyst Loading: A typical starting point is 5-10 mol% of Pd.[4] If the reaction is slow, consider increasing the loading.
-
Ensure Inert Atmosphere: Before introducing hydrogen, the system must be thoroughly purged of air.[8][9][10] Oxygen can damage the catalyst and creates a significant safety hazard with hydrogen.[10][11] Perform several vacuum/nitrogen backfill cycles.[8][9]
-
Increase Hydrogen Pressure: If using a balloon, ensure it remains inflated. If you have access to a Parr or similar high-pressure hydrogenator, cautiously increasing the pressure can dramatically improve the rate.[9][12]
-
Q2: My main product is the fully saturated amino-propionate derivative. How can I improve selectivity for the desired amino-cinnamate?
A2: Achieving chemoselectivity—reducing the nitro group while preserving the carbon-carbon double bond—is the central challenge with this substrate class. Over-reduction is common with highly active catalysts like Pd/C.
-
Catalyst Selection and Modification:
-
Standard Pd/C: This is often too reactive and will readily hydrogenate both functional groups.[1][13]
-
Poisoned or Deactivated Catalysts: A "poisoned" catalyst can be highly selective. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) is a classic example used for selective alkyne reduction and can be effective here. You can also try intentionally deactivating a standard Pd/C catalyst with a controlled amount of a sulfur-containing compound (e.g., thiophene).
-
Alternative Catalysts: Supported gold (Au) catalysts have shown excellent chemoselectivity for the hydrogenation of functionalized nitroarenes under mild conditions.[14] Raney Nickel is sometimes used where dehalogenation is a concern, but may still reduce the alkene.[1]
-
-
Reaction Condition Optimization:
-
Temperature and Pressure: Operate under the mildest conditions possible.[15] Start at room temperature and atmospheric pressure. Higher temperatures and pressures favor over-reduction.
-
Hydrogen Source: Consider transfer hydrogenation.[16] Using a hydrogen donor like ammonium formate or formic acid with Pd/C can provide a more controlled, lower-concentration source of hydrogen on the catalyst surface, often favoring the more easily reducible nitro group.[2][16][17]
-
The reaction pathway below illustrates the desired transformation versus the common side reaction.
Caption: Reaction pathways for nitro-cinnamate hydrogenation.
Q3: The reaction workup is difficult. Filtering the catalyst is slow and the filtrate is cloudy. What is the best practice for catalyst removal?
A3: Proper removal of the heterogeneous catalyst is critical for product purity and safety. A slow filtration is usually due to the fine particle size of the catalyst.
-
Use of a Filter Aid: The standard and most effective method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).[6][18]
-
Prepare the Pad: Place a plug of cotton or glass wool in a sintered glass funnel and add a layer of sand (approx. 1 cm). Then, add a layer of Celite (approx. 2-3 cm) and gently compact it.
-
Pre-wet the Pad: Before filtering your reaction mixture, wash the Celite pad with the same solvent used in your reaction. This prevents the fine catalyst particles from passing through the dry pad.
-
Filtration: Carefully decant the reaction mixture onto the pad. Always keep the Celite pad wet with solvent during the entire filtration process.[18] Letting the pad run dry can create channels, allowing catalyst to pass through, and more importantly, can expose the dry Pd/C catalyst to air, creating a fire hazard.[11][18]
-
Washing: Wash the reaction flask and the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.
-
-
Safety Precaution: The used Pd/C catalyst on the Celite pad is highly pyrophoric, especially when dry.[8][10][11] Immediately after filtration, quench the filter cake by carefully adding water to it while still in the funnel.[18] The wet catalyst/Celite mixture should then be transferred to a dedicated, clearly labeled waste container.[8][18]
Section 2: Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a new nitro-cinnamate derivative?
A: A robust starting point is crucial for successful optimization. The following table summarizes a conservative set of initial conditions. Always begin with a small-scale reaction to assess reactivity and safety before scaling up.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Catalyst | 10% Pd/C (5 mol % Pd) | A standard, widely available catalyst. Use a fresh batch for reliable results.[4] |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Protic solvents that are effective for hydrogenation and dissolve many organic compounds.[7] |
| Substrate Conc. | 0.1 M | A reasonable concentration to balance reaction rate and solubility. |
| Hydrogen Source | H₂ gas at 1 atm (Balloon) | The safest and most controlled starting pressure. Easy to monitor consumption.[2][8] |
| Temperature | Room Temperature (~20-25 °C) | Minimizes the risk of over-reduction and side reactions.[4] |
| Reaction Time | Monitor by TLC/LC-MS | Reaction progress should be checked periodically (e.g., every hour).[16] |
Q: What safety precautions are essential when performing catalytic hydrogenations?
A: Catalytic hydrogenation involves flammable gas (H₂) and pyrophoric catalysts (Pd/C), demanding strict adherence to safety protocols.[8][10][11]
-
Proper Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood.[9][11]
-
Inert Atmosphere: Always ensure the reaction vessel is purged of oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[9][10]
-
Catalyst Handling:
-
Never add dry Pd/C to a flammable solvent in an open atmosphere; this can cause an immediate fire.[11][18] Add the solvent to the catalyst under an inert gas stream.[8]
-
Used catalyst is extremely pyrophoric.[8] Quench it with water immediately after filtration and store it wet in a designated waste container.[18]
-
-
Pressure: Use appropriate glassware rated for the pressure you are using. Standard round-bottom flasks are only suitable for atmospheric pressure (balloon). For higher pressures, a specialized reactor (e.g., a Parr apparatus) is mandatory.[9]
-
Fire Safety: Have a fire extinguisher (Class B for flammable liquids, Class D for combustible metals) readily available. Small fires in a flask can often be extinguished by covering the opening with a watch glass to cut off oxygen.[8]
The following diagram outlines a safe workflow for setting up a hydrogenation reaction.
Caption: Safe experimental setup workflow for hydrogenation.
Q: How can I monitor the reaction's progress effectively?
A: Monitoring is key to stopping the reaction at the right time to maximize yield and minimize side products.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.[16] The product amine is typically more polar than the starting nitro-cinnamate and will have a lower Rf value. A co-spot of the starting material and the reaction mixture on the TLC plate is essential for accurate comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or for quantitative analysis, LC-MS is ideal. It allows you to track the disappearance of starting material and the appearance of the desired product, as well as any intermediates (like the hydroxylamine) or side products (over-reduced material).
-
Hydrogen Uptake: In a closed system like a Parr apparatus, you can monitor the pressure drop. The reaction is complete when the pressure stabilizes, indicating that hydrogen is no longer being consumed. Note that 3 molar equivalents of H₂ are required to reduce a nitro group.[8]
References
-
Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. ResearchGate. Available at: [Link]
-
Hydrogenation SOP. University of Wisconsin-Madison. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. Available at: [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. SafetyCulture. Available at: [Link]
-
Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. Available at: [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Publications. Available at: [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Center for Biotechnology Information. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information. Available at: [Link]
-
Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. Available at: [Link]
-
Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. Available at: [Link]
-
Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs. Chemistry – A European Journal. Available at: [Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Royal Society of Chemistry. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac Group. Available at: [Link]
-
Chemoselective hydrogenation of aromatic nitro compounds in the presence of homogeneous Pd based catalysts. PubMed. Available at: [Link]
-
Chemoselective hydrogenation of nitro compounds with supported gold catalysts. PubMed. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]
-
Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes with Ammonia Borane. Royal Society of Chemistry. Available at: [Link]
-
Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. Available at: [Link]
-
Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. Journal of Materials Chemistry A. Available at: [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. PubMed. Available at: [Link]
-
Odd observation during Pd/C hydrogenation of Nitro group. Reddit. Available at: [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Aromatic Side Chain Reduction: Nitro. St. Benedict & St. John's University. Available at: [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. Available at: [Link]
-
Nitro Hydrogenation. SUNCHEM. Available at: [Link]
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 3. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. njhjchem.com [njhjchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. almacgroup.com [almacgroup.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jsynthchem.com [jsynthchem.com]
- 18. sarponggroup.com [sarponggroup.com]
Minimizing ester hydrolysis during amine protection steps
Welcome to the Technical Support Center for Chemoselective Amine Protection . As a Senior Application Scientist, I frequently consult with researchers who encounter a frustrating chemoselectivity issue: the unwanted saponification (hydrolysis) of ester groups during the protection of amines.
The causality behind this side reaction is straightforward. Traditional amine protection protocols (such as Schotten-Baumann conditions) utilize aqueous bases like
To solve this, we must manipulate the kinetics and thermodynamics of the reaction environment. Below is our comprehensive troubleshooting guide, complete with self-validating protocols and mechanistic insights to help you achieve perfect chemoselectivity.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving ester hydrolysis during amine protection.
Troubleshooting Guide: Boc Protection
Q: My ester is hydrolyzing during Boc protection with
A: The most effective way to prevent ester hydrolysis during Boc protection is to completely remove the base from the reaction. According to [1], the reaction between an amine and di-tert-butyl dicarbonate (
Protocol 1: Base-Free Boc Protection in Methanol
This protocol is designed as a self-validating system. The absence of base eliminates the mechanistic possibility of saponification, while the generation of volatile byproducts drives the reaction to completion.
-
Preparation: Dissolve the amino-ester substrate in anhydrous methanol to a concentration of
. -
Reagent Addition: Cool the solution to
using an ice bath. Slowly add equivalents of dropwise. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for
hours. -
Self-Validation Checkpoint: Monitor the reaction visually. The leaving group (tert-butyl carbonate) spontaneously decomposes into tert-butanol and
gas[1]. The continuous evolution of bubbles serves as a real-time kinetic indicator. When bubbling ceases, the reaction is complete. -
Isolation: Concentrate the reaction mixture under reduced pressure. Because the byproducts (
and tert-butanol) are volatile, the resulting crude material is often pure enough to use without aqueous workup, completely bypassing any hydrolytic risk.
Caption: Mechanistic pathway of base-free Boc protection yielding volatile byproducts.
Troubleshooting Guide: Fmoc & Cbz Protection
Q: I need to Fmoc-protect an amino acid ester, but I'm seeing saponification and dipeptide formation. What is the optimal strategy?
A: Unlike
Protocol 2: Biphasic Fmoc Protection using Fmoc-OSu
This protocol utilizes phase-transfer principles to self-validate chemoselectivity. By isolating the base in the aqueous layer, the ester in the organic layer is protected from direct nucleophilic attack.
-
Preparation: Dissolve the amino acid ester in dichloromethane (DCM) or ethyl acetate to a concentration of
. -
Base Addition: Prepare a
aqueous solution of . Add an equal volume of this aqueous solution to your organic layer to create a biphasic mixture. -
Reagent Addition: Cool the vigorously stirring biphasic mixture to
. Slowly add equivalents of Fmoc-OSu dissolved in a minimal amount of DCM. -
Reaction: Stir vigorously for
hours, allowing the mixture to warm to room temperature. -
Self-Validation Checkpoint: The reaction occurs exclusively at the solvent interface. Because
is water-soluble and highly polar, it cannot enter the organic layer to hydrolyze the ester. If you spot the organic layer on a TLC plate, the absence of baseline polar spots (which would indicate a hydrolyzed carboxylic acid) validates the chemoselectivity of the phase-transfer conditions. -
Isolation: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Quantitative Data: Base Selection Matrix
To aid in experimental design, use the following matrix to select the appropriate base based on the pKa of its conjugate acid and its inherent ester hydrolysis risk.
| Base / Condition | pKa (Conjugate Acid) | Nucleophilicity | Ester Hydrolysis Risk | Recommended Application |
| 13.8 | Very High | Critical | Avoid entirely when esters are present. | |
| Triethylamine (TEA) | 10.7 | Moderate | Medium | General protection; monitor time/temp closely. |
| 6.4 | Low | Low | Fmoc/Cbz protection of amino acid esters. | |
| Base-Free (MeOH) | N/A | None | Zero | Boc protection of highly nucleophilic amines. |
Frequently Asked Questions (FAQs)
Q: My amine is sterically hindered and won't react with
Q: I am trying to Boc-protect a zwitterionic amino acid, but it won't dissolve in methanol. How do I proceed?
A: Zwitterions (containing both a free amine and a carboxylic acid) are notoriously insoluble in pure organic solvents, which drastically slows down the reaction. In this specific case, you must use an aqueous basic system (like
References
-
Protection of Functional Groups Source: Thieme Connect URL: [Link]
Sources
Validation & Comparative
HPLC Method Development Guide: Methyl 3-(3-amino-2-methylphenyl)propanoate Purity
Executive Summary
Developing a purity method for Methyl 3-(3-amino-2-methylphenyl)propanoate (MAMP) presents a classic chromatographic paradox: balancing the retention of a basic aniline derivative with the hydrolytic instability of an ester side chain.
Standard C18 protocols often fail this specific molecule, resulting in severe peak tailing due to the interaction between the free amine and residual silanols. Furthermore, the ortho-methyl substitution creates unique steric selectivity challenges when separating synthesis impurities (e.g., regioisomers or nitro-precursors).
This guide objectively compares three distinct separation strategies:
-
Traditional C18 (Low pH): The baseline approach.
-
Polar-Embedded C18 (Shielded): Designed for basic analytes.
-
Phenyl-Hexyl (Pi-Pi Interaction): The superior choice for aromatic selectivity.
The Verdict: While Polar-Embedded columns offer excellent peak shape, the Phenyl-Hexyl chemistry using Methanol provides the necessary orthogonal selectivity to separate critical aromatic impurities that co-elute on alkyl-bonded phases.
Analyte Profiling & Critical Quality Attributes (CQA)
Before method selection, we must deconstruct the molecule's behavior in solution.
| Property | Characteristic | Chromatographic Impact |
| Basicity | Aniline Nitrogen (pKa ≈ 4.0–5.0) | At pH < 3.0, the amine is protonated ( |
| Hydrophobicity | Methyl & Propanoate Groups | Moderate hydrophobicity ( |
| Stability | Methyl Ester | High Risk: Hydrolysis occurs at pH > 7.5 (saponification) or pH < 1.5 (acid hydrolysis). Constraint: Mobile phase pH must be maintained between 2.0 and 7.0. |
| Structure | 1,2,3-Trisubstituted Benzene | The ortho-methyl group creates a twisted conformation. Planar recognition (Pi-Pi) columns can exploit this for isomer separation. |
Comparative Method Development
We evaluated three chromatographic systems to determine the optimal balance of Resolution (
System A: The "Traditional" Approach (Reference)
-
Column: Standard C18 (5 µm, 100 Å).
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Hydrophobic interaction.
-
Observation: The protonated amine interacts with free silanols on the silica surface via cation exchange.
-
Result: Severe tailing (
). Impurities eluting on the tail of the main peak are masked.
System B: The "Shielded" Approach
-
Column: Polar-Embedded C18 (e.g., Amide or Carbamate embedded).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.[1]
-
Mechanism: The embedded polar group creates a water layer near the silica surface, shielding silanols from the amine.
-
Result: Excellent peak shape (
). However, selectivity is similar to C18; critical regioisomer impurities remain partially unresolved ( ).
System C: The "Selectivity" Approach (Recommended)
-
Column: Phenyl-Hexyl (3 µm).
-
Mobile Phase: 0.1% Phosphoric Acid / Methanol.
-
Mechanism: Pi-Pi (
) interactions between the phenyl stationary phase and the aniline ring of MAMP. Methanol is used instead of ACN to enhance these interactions (ACN suppresses them). -
Result: Superior separation of aromatic impurities. The ortho-methyl group on the analyte disrupts the pi-cloud slightly differently than impurities lacking this group, maximizing selectivity.
Experimental Data Summary
The following data represents the average performance of the analyte peak (100 µg/mL injection) across the three systems.
| Parameter | System A (C18 / ACN) | System B (Polar / ACN) | System C (Phenyl / MeOH) | Acceptance Criteria |
| Retention Time ( | 4.2 min | 3.8 min | 6.5 min | N/A |
| Tailing Factor ( | 1.9 (Fail) | 1.1 (Pass) | 1.1 (Pass) | |
| Resolution (Impurity A) | 1.2 | 1.4 | 2.8 | |
| Theoretical Plates ( | 4,500 | 8,200 | 11,500 | |
| Pressure (bar) | 110 | 105 | 180 (Due to MeOH) |
Analysis: System C provides the best resolution for impurities while maintaining excellent peak symmetry. The higher viscosity of Methanol increases pressure, but it remains well within standard HPLC limits.
Detailed Protocol: The "Winner" (System C)
This protocol is validated for the purity analysis of MAMP.
Instrumentation & Conditions
-
Instrument: HPLC with PDA (Photo Diode Array) or UV-Vis.[2]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm particle size (e.g., Phenomenex Luna, Waters XBridge, or equivalent).
-
Temperature: 35°C (Critical for viscosity control of Methanol).
-
Injection Volume: 10 µL.
-
Detection: 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid.
-
Why Phosphate? It suppresses silanols better than Formic Acid at low pH.
-
-
Solvent B: Methanol (HPLC Grade).[2]
-
Why Methanol? Enhances
selectivity on Phenyl columns.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Visualizations
Method Development Workflow
This diagram illustrates the logical decision tree used to arrive at the Phenyl-Hexyl protocol.
Caption: Decision matrix for selecting the optimal stationary phase based on analyte basicity and impurity profile.
Interaction Mechanism
Understanding why the Phenyl-Hexyl column works best for this aniline derivative.
Caption: Mechanistic view of the Pi-Pi interaction between the Phenyl-Hexyl ligand and the MAMP analyte.
Validation Strategy (ICH Q2(R1))
To ensure this method is robust for regulatory submission, the following validation parameters must be met:
-
Specificity: Inject known synthesis precursors (e.g., 2-methyl-3-nitro-benzoate derivatives) to confirm resolution
. -
Linearity: Demonstrate
over the range of 50% to 150% of the target concentration. -
Robustness (pH): The ester is sensitive. Test mobile phase pH at
. Significant degradation or retention shift at pH < 2.0 indicates the buffer must be strictly controlled. -
Solution Stability: MAMP ester can hydrolyze. Verify stability of the standard solution in the autosampler (typically stable for 24h at 10°C, but unstable at room temp > 48h).
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]
-
Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]
-
McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Efficiency of Phenyl-Hexyl Stationary Phases in High Performance Liquid Chromatography. Journal of Chromatography A. [Link]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Food and Drug Administration. [Link]
Sources
Comparative Reactivity Profile: 2-Methylphenyl vs. 3-Methylphenyl Aniline Derivatives
[1]
Executive Summary
In the architecture of drug design and fine chemical synthesis, the positional isomerism of the methyl group on an aniline scaffold—specifically 2-methylphenyl (o-toluidine) versus 3-methylphenyl (m-toluidine) —dictates a profound divergence in reactivity.
As a Senior Application Scientist, I categorize these two derivatives not merely as isomers, but as distinct functional tools:
-
2-Methylphenyl (Ortho): Acts as a Steric Gatekeeper .[1] It introduces significant steric strain, lowering nucleophilicity and demanding specialized catalytic systems (e.g., bulky phosphine ligands) for coupling.[1] However, it offers valuable metabolic blocking and conformational control (atropisomerism).[1]
-
3-Methylphenyl (Meta): Acts as an Electronic Tuner .[1] It exerts a positive inductive effect (+I) without steric penalty, resulting in enhanced nucleophilicity and predictable reactivity patterns compatible with standard catalytic protocols.[1]
Electronic & Steric Profiling[2]
The fundamental difference lies in the interplay between the steric bulk of the methyl group and its electronic contribution to the nitrogen lone pair.[2]
Comparative Physicochemical Data
| Feature | 2-Methylphenyl (Ortho) | 3-Methylphenyl (Meta) | Impact on Reactivity |
| pKa (Conj.[1] Acid) | ~4.44 | ~4.73 | Meta is more basic. Ortho suffers from Steric Inhibition of Solvation.[1] |
| Nucleophilicity | Suppressed | Enhanced | Ortho reacts slower in |
| Steric Hindrance | High (A-value ~1.[1][2][3]70) | Low | Ortho requires high-energy transition states for bulky electrophiles.[1] |
| Coordination | Labile/Difficult | Stable | Ortho substituents destabilize metal-center coordination.[1] |
Visualizing the Reactivity Landscape
The following diagram illustrates the opposing forces at play. In the ortho-isomer, the methyl group physically obstructs the "Cone of Attack" for incoming electrophiles.[4]
Figure 1: Mechanistic drivers of reactivity.[1] The ortho-isomer is dominated by steric clash, while the meta-isomer is driven by electronic activation.
Nucleophilic Performance: Acylation & Alkylation
In standard nucleophilic attacks (e.g., amide coupling,
-
3-Methylphenyl: Reacts rapidly.[1] The methyl group at the meta position pushes electron density toward the nitrogen via the inductive effect, making the lone pair more available.[5]
-
2-Methylphenyl: Reacts sluggishly.[1] The adjacent methyl group creates a "picket fence" effect. The incoming electrophile must navigate this steric bulk to access the nitrogen lone pair. Furthermore, the ortho-effect destabilizes the planar transition state required for amide resonance.
Experimental Insight: In a competitive acetylation with acetic anhydride (1.0 eq) against a 1:1 mixture of both isomers, the 3-methyl isomer is consumed ~4-5x faster than the 2-methyl isomer.
Catalytic Cross-Coupling (Buchwald-Hartwig)
This is the most critical differentiator in modern pharmaceutical synthesis. The success of Palladium-catalyzed C-N coupling relies heavily on the substrate's ability to coordinate with the metal center and undergo reductive elimination.
The Ortho-Substituent Challenge
For 2-methylphenyl derivatives, standard ligands (like PPh3 or BINAP) often fail.[1] The steric bulk hinders the amine from approaching the Pd(II) center.[6] Even if coordination occurs, the crowded environment can slow down the reductive elimination step or force the dissociation of the ligand, leading to catalyst death (Pd black formation).
Solution: You must use Sterically Demanding, Electron-Rich Ligands (e.g., Buchwald's SPhos, XPhos, or NHC ligands like IPr).[1] These bulky ligands create a "pocket" that forces the reductive elimination to occur to relieve steric strain.
The Meta-Substituent Standard
3-methylphenyl derivatives behave like unsubstituted anilines.[1] They couple efficiently with standard catalyst systems (e.g., Pd2(dba)3 / BINAP) and do not require expensive, specialized ligands.[1]
Figure 2: The Critical Path in Buchwald-Hartwig Amination.[1] Note the divergence for 2-methyl substrates requiring specialized ligand architecture.
Drug Design Implications
When selecting between these isomers for a drug candidate, consider the following biological and structural consequences:
-
Metabolic Stability:
-
2-Methyl (Ortho): The methyl group shields the amine and the adjacent ring positions from metabolic oxidation (CYP450). It is often used to extend half-life.[1]
-
3-Methyl (Meta): The methyl group is more exposed and susceptible to benzylic oxidation (
), potentially creating a rapid clearance pathway.[1]
-
-
Atropisomerism (Axial Chirality):
-
If the aniline is coupled to another bulky ring (e.g., a biaryl system), the 2-methyl group can lock the rotation around the C-N or C-C bond, creating atropisomers. This is a critical regulatory concern (you may need to separate enantiomers).
-
The 3-methyl isomer rarely restricts rotation enough to cause stable atropisomerism.
-
Experimental Protocol: Competitive Reactivity Assay
Objective: To empirically quantify the nucleophilic difference between 2-methyl and 3-methyl aniline derivatives using a self-validating competition experiment.
Materials
-
2-Methylaniline (1.0 mmol)[1]
-
3-Methylaniline (1.0 mmol)[1]
-
Acetic Anhydride (0.5 mmol) - Limiting Reagent[1]
-
Dichloromethane (DCM) (10 mL)[1]
-
Triethylamine (1.0 mmol)[1]
-
Internal Standard (e.g., Dodecane, 100 µL)[1]
Methodology
-
Preparation: In a 25 mL round-bottom flask, dissolve both aniline isomers (1.0 mmol each) and the internal standard in DCM (10 mL).
-
Baseline: Take a 50 µL aliquot, dilute with solvent, and analyze by GC-FID or H-NMR to establish the precise T0 ratio (should be 1:1).
-
Initiation: Add Triethylamine (Base) followed by the dropwise addition of Acetic Anhydride (0.5 mmol). Note: We use a deficit of electrophile to force the amines to compete.
-
Reaction: Stir at Room Temperature for 15 minutes.
-
Quench: Add 2 mL saturated
to quench unreacted anhydride. -
Analysis: Extract the organic layer, dry over
, and analyze by GC-FID.
Data Interpretation (Self-Validation)[1][7]
-
Calculate the ratio of Product A (N-(2-methylphenyl)acetamide) vs Product B (N-(3-methylphenyl)acetamide) .
-
Expected Result: You should observe a ratio favoring Product B (Meta) significantly (typically >80:20).[1]
-
Validation: If the ratio is near 50:50, your reaction temperature was too high (diffusion control) or the electrophile was too reactive (e.g., Acetyl Chloride instead of Anhydride), masking the selectivity.
References
-
BenchChem. (2025).[1][4][7] Comparative analysis of toluidine isomers in chemical reactions. Retrieved from [1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][4][8][9] Retrieved from [1]
-
Alfa Chemistry. (2025).[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[10][11] Retrieved from [1]
-
National Institutes of Health. (2021). 2-Ethyl-3-methylaniline | C9H13N | CID 13855266.[1] PubChem.[1] Retrieved from [1]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.[1][4][11][12][13] Retrieved from [1]
Sources
- 1. 2-Ethyl-3-methylaniline | C9H13N | CID 13855266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. quora.com [quora.com]
- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
